

Application Notes and Protocols for Loratadine Administration in Preclinical Toxicology Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of loratadine in preclinical toxicology studies. The information is compiled from various sources, including regulatory guidelines and published research, to assist in the design and execution of non-clinical safety assessments.

Overview of Preclinical Toxicology Profile of Loratadine

Loratadine, a second-generation histamine H1 receptor antagonist, has undergone extensive preclinical toxicology evaluation to establish its safety profile. Studies have been conducted in various animal models, including mice, rats, and monkeys, to assess its potential for acute, sub-chronic, and chronic toxicity, as well as carcinogenicity, genotoxicity, and reproductive and developmental effects.

Quantitative Toxicology Data

The following tables summarize the key quantitative data from preclinical toxicology studies of loratadine.

Table 1: Acute Toxicity of Loratadine



Species	Route of Administration	Sex	LD50 (mg/kg)	Reference
Mouse	Oral	-	>5000	[1][2]
Rat	Oral	-	>5000	[1][2]
Mouse	Intraperitoneal	Male	1601	[1][2]
Mouse	Intraperitoneal	Female	1458	[1][2]
Rat	Intraperitoneal	Male	5134	[1][2]
Rat	Intraperitoneal	Female	2908	[1][2]

Table 2: Repeated-Dose Toxicity Studies of Loratadine



Species	Duration	Doses (mg/kg/day)	Route of Administrat ion	Key Findings	Reference
Rat	2 weeks	15, 60, 240	Gavage	-	[2]
Rat	3 months	8, 32, 128	Gavage	Anticholinergi c effects, Phospholipid osis	[1]
Monkey	3 months	0.4, 1.2, 2.4	Gavage	Well-tolerated	[1]
Monkey	6 months	4, 16, 72	Gavage	Anticholinergi c effects, Phospholipid osis	[1]
Rat	up to 12 months	-	Oral	Target organs: testes, liver, lymphocytes	[3]
Monkey	up to 17 months	-	Oral	Target organs: testes, liver, lymphocytes	[3]

Experimental Protocols

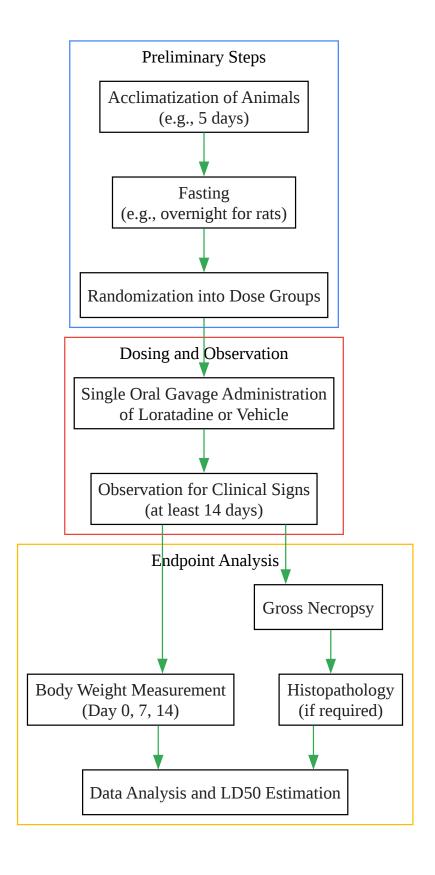
The following are detailed methodologies for key preclinical toxicology experiments relevant to loratadine, based on OECD and FDA guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a single oral dose of loratadine.

Experimental Workflow for Acute Oral Toxicity Study





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Caption: Workflow for an acute oral toxicity study.



Protocol Details:

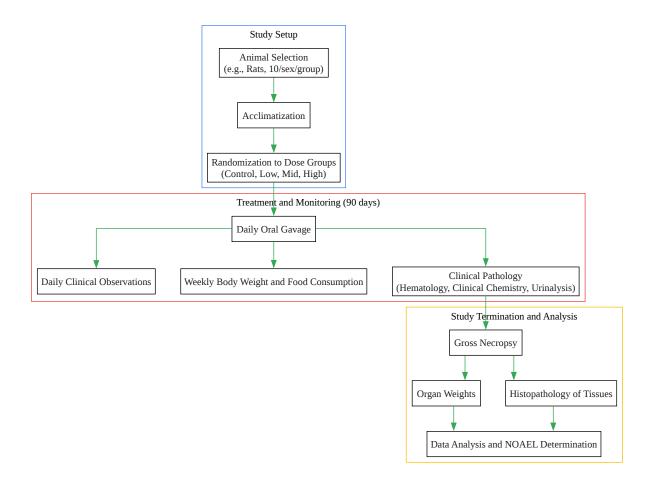
- Test Animals: Healthy, young adult rodents (rats or mice), typically females as they are often more sensitive.[4]
- Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle.
- Dose Levels: A starting dose is selected based on available data. Subsequent doses are
 adjusted based on the outcome of the previous dose level, following a stepwise procedure.
 [5] A limit test at 5000 mg/kg may be performed if the substance is expected to have low
 toxicity.[4]
- Administration: Loratadine is administered as a single dose by oral gavage. A vehicle control group receives the vehicle alone (e.g., 0.4% aqueous methylcellulose).[1][6]
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[7]
- Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
- Data Analysis: The number of animals that die at each dose level is recorded to estimate the LD50.

Sub-Chronic Oral Toxicity Study (90-Day, Following OECD Guideline 408)

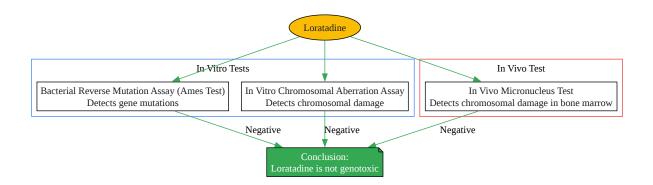
This study evaluates the effects of repeated oral administration of loratadine over a 90-day period.

Experimental Workflow for Sub-Chronic Oral Toxicity Study

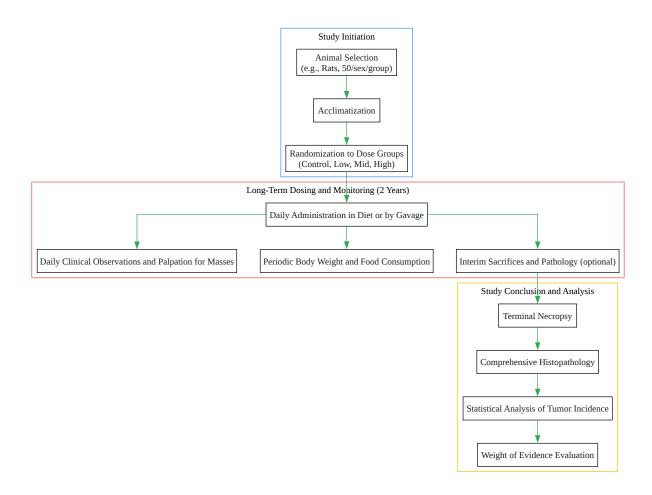




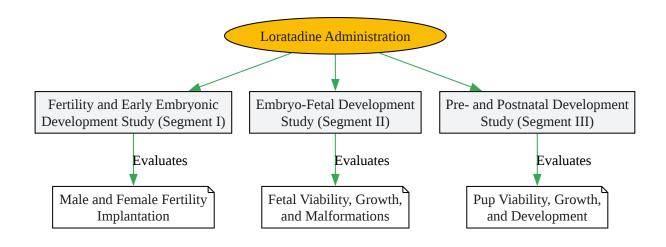












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